2-Chloro-5-(methoxymethyl)thiazole
Overview
Description
2-Chloro-5-(methoxymethyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a chloro group at the 2-position and a methoxymethyl group at the 5-position Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(methoxymethyl)thiazole typically involves the chlorination of 5-(methoxymethyl)thiazole. One common method includes the reaction of 5-(methoxymethyl)thiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(methoxymethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution: Formation of 2-azido-5-(methoxymethyl)thiazole or 2-thiocyanato-5-(methoxymethyl)thiazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-chloro-5-(hydroxymethyl)thiazole.
Scientific Research Applications
2-Chloro-5-(methoxymethyl)thiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methoxymethyl)thiazole involves its interaction with biological targets through its thiazole ring. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The chloro and methoxymethyl groups enhance its reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar structure but with a chloromethyl group instead of a methoxymethyl group.
2-Amino-5-chlorothiazole: Contains an amino group at the 2-position instead of a chloro group.
2-Methyl-5-chlorothiazole: Features a methyl group at the 2-position instead of a chloro group.
Uniqueness: 2-Chloro-5-(methoxymethyl)thiazole is unique due to the presence of both chloro and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-5-(methoxymethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMMPHSAUBHRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475760 | |
Record name | 2-chloro-5-(methoxymethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340294-07-7 | |
Record name | 2-chloro-5-(methoxymethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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